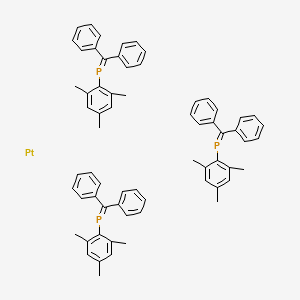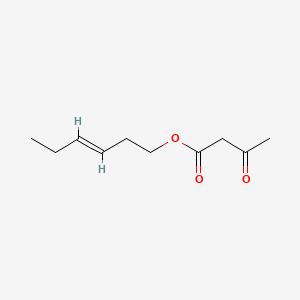![molecular formula C14H13NO3 B13779052 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- CAS No. 69046-62-4](/img/structure/B13779052.png)
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- is a complex organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives of the benzo[de]isoquinoline-1,3-dione system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of hypervalent iodine reagents have been employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Catalytic hydrogenation can be used to reduce specific bonds within the molecule.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon is a widely used catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- involves its interaction with specific molecular targets. For instance, its derivatives can act as chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions can lead to changes in fluorescence or colorimetric properties, making the compound useful in analytical applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: This compound shares a similar core structure but lacks the acetyloxy group.
Isoquinolin-1(2H)-ones: These compounds are structurally related and often used as building blocks in organic synthesis.
Uniqueness
This functional group can also influence the compound’s solubility and crystallinity, making it distinct from other isoquinoline derivatives .
Properties
CAS No. |
69046-62-4 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3-oxo-2,7,8,9-tetrahydrobenzo[de]isoquinolin-1-yl) acetate |
InChI |
InChI=1S/C14H13NO3/c1-8(16)18-14-11-7-3-5-9-4-2-6-10(12(9)11)13(17)15-14/h2,4,6H,3,5,7H2,1H3,(H,15,17) |
InChI Key |
PUVFYXCMHFDBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2CCCC3=C2C(=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
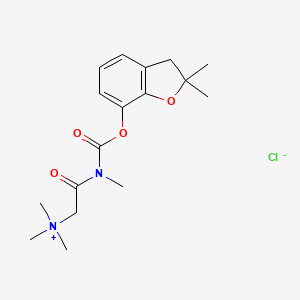
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
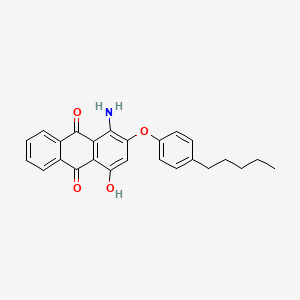
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
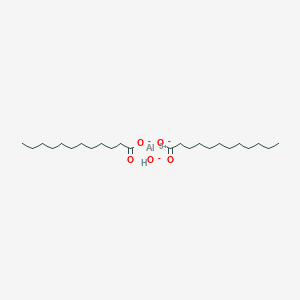
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
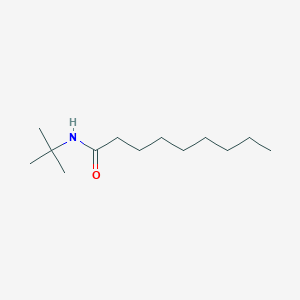
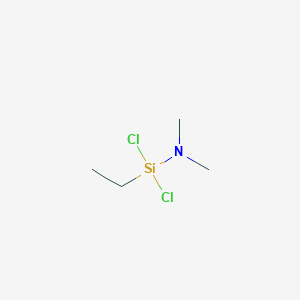
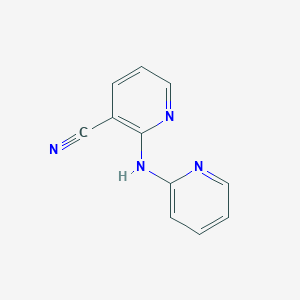
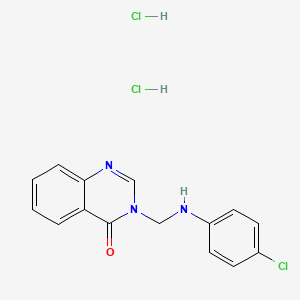
![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
